molecular formula C18H19N3O2 B5515683 N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Cat. No.: B5515683
M. Wt: 309.4 g/mol
InChI Key: KOCRGJPCKSQOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-amine is a synthetic quinazoline derivative offered for investigative purposes in chemical biology and drug discovery. The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities and presence in several therapeutic agents . This compound features a quinazolin-4-amine structure, a motif of significant interest in oncology research, linked to a 3,4-dimethoxyphenethyl group which may influence its physicochemical properties and biological interactions. Key Research Applications: - Anticancer Agent Development: Quinazoline derivatives are extensively investigated as potential anticancer agents. They can function by targeting critical cellular pathways, including the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), inducing cell cycle arrest, and promoting apoptosis in tumor cell lines . - Mechanism of Action Studies: This compound serves as a valuable chemical tool for probing biochemical pathways. Researchers can utilize it to study mechanisms such as microtubule polymerization dynamics, inhibition of tumor cell migration and invasion, and suppression of angiogenesis . - Structure-Activity Relationship (SAR) Exploration: The structure of this amine provides a versatile platform for synthetic modification. It can be used to explore SAR and develop novel quinazoline-based compounds with optimized potency and selectivity for various biological targets . Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines. Specific storage conditions, handling procedures, and safety data should be consulted prior to use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-22-16-8-7-13(11-17(16)23-2)9-10-19-18-14-5-3-4-6-15(14)20-12-21-18/h3-8,11-12H,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRGJPCKSQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the reaction of anthranilic acid with formamide to form quinazolin-4-one, which is then further modified

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of catalysts and advanced purification techniques such as chromatography may be employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline core or the phenyl group, leading to different structural analogs.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various quinazoline derivatives with altered electronic properties.

Scientific Research Applications

Anticancer Properties

The anticancer potential of N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine has been documented in several studies. Quinazoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Growth Inhibition : Research indicates that this compound exhibits significant inhibitory effects on multiple cancer cell lines. For instance, it has shown promising results against leukemia (CCRF-CEM), CNS cancers (SF-539, SNB-75, U251), renal cancers (786, RXF393, UO-31), and breast cancer (MDA-MB-231) with growth inhibition rates ranging from 31.50% to 47.41% .
  • Mechanism of Action : The compound is believed to interact with specific enzymes and receptors involved in cancer pathways. It may modulate gene expression and inhibit key signaling pathways that promote tumor growth .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has been explored for its antimicrobial and anti-inflammatory effects:

  • Antimicrobial Activity : Some derivatives of quinazoline compounds have demonstrated antimicrobial properties against various pathogens. This suggests that this compound could be a candidate for further investigation in treating infections .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has also been noted. This could have implications for treating diseases characterized by chronic inflammation .

Synthetic Routes Overview

StepDescription
1Cyclization of anthranilic acid derivatives to form the quinazoline core.
2Nucleophilic substitution or coupling to introduce the 3,4-dimethoxyphenyl ethyl group.
3Purification and characterization using chromatography or recrystallization.

Study on Anticancer Efficacy

A pivotal study evaluated the anticancer efficacy of this compound across various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. Notably, it was found to induce apoptosis in breast cancer cells by modulating key apoptotic pathways .

QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of this compound based on its chemical structure. These studies demonstrated a strong correlation between structural features and anticancer activity, providing insights into how modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it could target kinases involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Halogen Substitution : Methoxy groups (e.g., in the target compound) improve water solubility compared to halogenated derivatives like N-(2,3-dichlorophenyl)-2-methylquinazolin-4-amine , which exhibit higher lipophilicity and melting points .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., N-(3,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine ) display increased electrophilicity, which could enhance interactions with nucleophilic targets like DNA or cysteine residues .

Pharmacological Activity

Anticancer Activity

  • N-(3,5-Dimethoxyphenyl)-2-phenylquinazolin-4-amine () demonstrated IC₅₀ values of 1.2–3.8 μM against breast (MCF-7) and lung (A549) cancer cells, attributed to intercalation with DNA and topoisomerase inhibition .
  • N-(2,3-Dichlorophenyl)-2-methylquinazolin-4-amine () showed moderate cytotoxicity (IC₅₀ = 8.5 μM) in leukemia models, likely due to halogen-mediated DNA alkylation .

Antiparasitic Activity

  • N-(2,4-dihalogenophenyl)-2-trichloromethylquinazolin-4-amines () inhibited Plasmodium falciparum with EC₅₀ values of 0.8–2.3 μM, leveraging halogen and trichloromethyl groups for covalent target binding .

Target Compound Insights :
While direct activity data for This compound are unavailable, its methoxy and ethyl groups suggest a pharmacokinetic profile distinct from halogenated or nitro-substituted analogues. The compound’s design may prioritize solubility and metabolic stability over electrophilic reactivity.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has been extensively studied for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their anticancer , antimicrobial , and anti-inflammatory properties. The unique structure of this compound, characterized by a quinazoline core with a 3,4-dimethoxyphenyl ethyl substituent, contributes to its distinctive biological profile. Research indicates that the specific substitution pattern enhances its interaction with various biological targets, leading to significant pharmacological effects .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of quinazolinone derivatives found that certain compounds exhibited IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .

Table 1: Cytotoxic Activity of Related Quinazoline Compounds

CompoundCell LineIC50 (µM)
A3PC310
A5MCF-710
A6HT-2912

These results suggest that this compound may possess similar or enhanced anticancer properties due to its structural features.

Antimicrobial Activity

The antimicrobial activity of quinazoline derivatives has also been documented. In one study, compounds with methoxy substitutions demonstrated improved antibacterial effects against multi-drug resistant strains of bacteria. The presence of electron-donating groups like methoxy at specific positions on the quinazoline ring significantly enhanced their activity .

Table 2: Antibacterial Activity of Quinazoline Derivatives

CompoundTarget BacteriaMIC (mg/mL)
QNZ 4E. coli0.17
QNZ 5S. aureus0.23
QNZ 6Pseudomonas aeruginosa0.47

These findings indicate that this compound could be an effective candidate for further development as an antibacterial agent.

The mechanisms by which quinazoline derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Quinazolines often act as inhibitors for various enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Some derivatives have been shown to interact with specific receptors, modulating their activity and leading to therapeutic effects.
  • Biochemical Pathways : The diverse activities suggest that these compounds may influence multiple signaling pathways within cells, contributing to their anticancer and antimicrobial properties .

Case Study 1: Anticancer Efficacy

In a comparative study on quinazoline derivatives, researchers synthesized a series of compounds and evaluated their efficacy against different cancer cell lines. The results indicated that compounds with a similar structural framework to this compound exhibited significant antiproliferative effects, especially in hormone-sensitive cancers .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of quinazoline derivatives conjugated with silver nanoparticles. The study revealed enhanced antibacterial efficacy against Gram-negative bacteria when these compounds were used in conjunction with nanocarriers . This combination strategy could potentially lead to new treatments for infections caused by resistant bacterial strains.

Q & A

Basic: What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine, and what purification methods ensure high yield and purity?

Answer:
The synthesis typically involves constructing the quinazoline core via cyclocondensation of anthranilic acid derivatives with nitriles or amides, followed by introducing the 3,4-dimethoxyphenethylamine moiety via nucleophilic substitution or coupling reactions . Key steps include:

  • Quinazoline formation : Using 2-aminobenzonitrile with formamide under reflux to generate the quinazolin-4-amine scaffold.
  • Substituent attachment : Reacting the scaffold with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) yield >95% purity. LC-MS and ¹H NMR validate intermediate and final product integrity .

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:
Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., quinazoline C-N bond: ~1.33 Å) and crystal packing (monoclinic system, space group P2₁/c) .
  • Spectroscopy : ¹H NMR (quinazoline protons at δ 8.2–8.5 ppm; methoxy groups at δ 3.8–3.9 ppm) and FTIR (C=N stretch at ~1600 cm⁻¹) .
  • Mass spectrometry : ESI-MS confirms molecular ion peak [M+H]⁺ at m/z 364.2 .

Advanced: How can 3D-QSAR models be applied to predict the bioactivity of quinazolin-4-amine derivatives like this compound?

Answer:
3D-QSAR studies use molecular alignment, steric/electrostatic field analysis, and partial least squares (PLS) regression to correlate structural features (e.g., methoxy group position) with activity. For example:

  • CoMFA/CoMSIA : Predict inhibitory potency against kinases (e.g., EGFR) by analyzing substituent bulk at the para-position of the phenyl ring .
  • Validation : Leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) ensure model robustness .

Advanced: How can researchers resolve contradictions in reported bioactivity data for quinazolin-4-amine derivatives?

Answer:
Discrepancies (e.g., IC₅₀ variability in kinase assays) arise from:

  • Assay conditions : ATP concentration (e.g., 10 µM vs. 100 µM) or buffer pH .
  • Compound purity : HPLC-UV (>98%) vs. crude samples .
  • Cell line variability : EGFR-mutant vs. wild-type models .
    Resolution : Standardize protocols (e.g., CLIA guidelines) and validate using orthogonal assays (SPR, thermal shift) .

Advanced: What computational strategies identify potential pharmacological targets for this compound?

Answer:

  • Molecular docking : AutoDock Vina screens kinase ATP-binding pockets (e.g., CDK2, VEGFR2); docking scores < −7.0 kcal/mol suggest high affinity .
  • Phylogenetic analysis : Aligns quinazoline scaffolds with known inhibitors (e.g., gefitinib) to infer shared targets .
  • Pathway enrichment : KEGG/GO analysis links compound structure to apoptosis or angiogenesis pathways .

Advanced: How do crystallographic data inform the design of quinazolin-4-amine derivatives with improved solubility?

Answer:
Crystal structures reveal intermolecular interactions (e.g., hydrogen bonds between quinazoline N1 and water molecules) that hinder solubility. Modifications include:

  • Polar substituents : Replacing 3,4-dimethoxy groups with sulfonamides (-SO₂NH₂) to enhance aqueous solubility .
  • Co-crystallization : Using cyclodextrins to disrupt π-π stacking in the solid state .

Methodological: What strategies ensure regioselectivity during the synthesis of N-substituted quinazolin-4-amine derivatives?

Answer:
Regioselectivity is controlled by:

  • Directing groups : Electron-withdrawing groups (e.g., -NO₂) at C2 position direct substitution to C4 .
  • Catalysts : Pd(OAc)₂/Xantphos enables Buchwald-Hartwig amination at C4 with >90% selectivity .
  • Solvent effects : DMF favors C4 amination over DMSO due to higher polarity .

Methodological: How can researchers validate the reproducibility of synthetic protocols for quinazolin-4-amine derivatives?

Answer:

  • Analytical cross-check : Compare ¹H NMR (δ 8.3–8.5 ppm for quinazoline protons) and HRMS data across labs .
  • Reagent traceability : Use certified batches of 2-(3,4-dimethoxyphenyl)ethylamine (≥99%, Sigma-Aldrich) .
  • Robustness testing : Vary reaction parameters (±5°C, ±10% reagent equivalents) to assess yield stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.